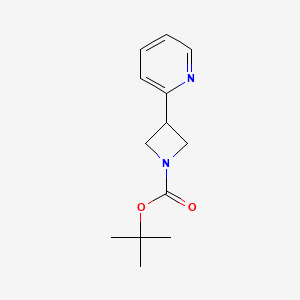

Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate

Description

tert-Butyl 3-(pyridin-2-yl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyridine ring attached to an azetidine scaffold, which is protected by a tert-butoxycarbonyl (Boc) group. This compound serves as a critical intermediate in pharmaceutical chemistry, particularly in the synthesis of bioactive molecules targeting enzymes, receptors, and epigenetic regulators. Its structural rigidity and functional group diversity make it valuable for drug discovery programs.

The synthesis of such compounds typically involves palladium-catalyzed cross-coupling reactions, as evidenced by analogous protocols for related tert-butyl azetidine derivatives (e.g., tert-butyl 3-((4-phenylquinolin-2-yl)(pyridin-2-yl)amino)azetidine-1-carboxylate) .

Properties

IUPAC Name |

tert-butyl 3-pyridin-2-ylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-10(9-15)11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZILFWABRXAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501202301 | |

| Record name | 1,1-Dimethylethyl 3-(2-pyridinyl)-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206446-39-1 | |

| Record name | 1,1-Dimethylethyl 3-(2-pyridinyl)-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206446-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-(2-pyridinyl)-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501202301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions:

- Reagents : 1-t-butoxycarbonylazetidin-3-ylzinc iodide, tetrakis(triphenylphosphine)palladium(0)

- Solvent : Tetrahydrofuran (THF)

- Temperature : Room temperature to 65°C

- Yield : Approximately 80%.

Coupling with Pyridine

Following the formation of the azetidine structure, a coupling reaction with 2-bromopyridine is performed.

Reaction Conditions:

- Reagents : 2-bromopyridine

- Solvent : Tetrahydrofuran (THF)

- Temperature : 65°C for 2 hours

- Atmosphere : Inert atmosphere (nitrogen)

This step facilitates the incorporation of the pyridine ring into the azetidine framework, yielding a product that is further purified.

Carboxylation

The final step involves converting the intermediate product into tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate through carboxylation or esterification techniques.

Reaction Conditions:

This may involve using reagents such as tert-butyl chloroformate in presence of a base to achieve the desired carboxylic acid functionality.

After synthesis, this compound must be purified and characterized:

| Characterization Method | Details |

|---|---|

| NMR Spectroscopy | Used for confirming structure and purity (e.g., $$^{1}H$$ NMR peaks corresponding to azetidine and pyridine protons). |

| Mass Spectrometry | To determine molecular weight and confirm identity (e.g., m/z for C13H18N2O2). |

| Chromatography | Flash chromatography is commonly employed for purification. |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Used in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The azetidine ring may contribute to the compound’s stability and binding affinity. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Variations on the Azetidine Ring

The substituent at the 3-position of the azetidine ring significantly influences the compound’s physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Key Observations :

Yield Comparison :

Biological Activity

Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyl group, a pyridine moiety, and an azetidine ring. Its molecular formula is , with a molecular weight of approximately 232.28 g/mol. The presence of the pyridine ring suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Binding Affinity : The compound may interact with specific enzymes or receptors due to the electron-rich nature of the pyridine nitrogen and the steric effects from the tert-butyl group.

- Inhibition of Biological Pathways : Preliminary studies indicate that it could inhibit pathways related to inflammation and immune response, potentially through modulation of Janus kinase (JAK) pathways .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. For instance, some analogs have shown effectiveness against multi-drug resistant strains such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .

Antitumor Activity

Several studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating significant potency compared to standard chemotherapeutics like 5-Fluorouracil . The selectivity index suggests that these compounds may preferentially affect cancer cells over normal cells, reducing potential side effects.

Pharmacokinetic Studies

Pharmacokinetic evaluations in animal models have shown that derivatives of this compound can cross the blood-brain barrier effectively, which is crucial for central nervous system-targeted therapies. For example, one study reported a peak plasma concentration (Cmax) of approximately 592 mg/mL following administration in Sprague-Dawley rats, indicating good bioavailability .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study revealed that modifications to the azetidine ring and pyridine substituents significantly influence biological activity. For instance, altering the position or type of substituents on the pyridine ring can enhance binding affinity and improve therapeutic efficacy against specific targets .

Summary Table of Biological Activities

| Activity Type | Details |

|---|---|

| Antimicrobial | Effective against MRSA; MIC values: 4–8 μg/mL |

| Antitumor | Inhibitory effects on MDA-MB-231; IC50 values lower than 5-FU |

| Pharmacokinetics | Cmax ~592 mg/mL in rats; good blood-brain barrier penetration |

| Immune Modulation | Potential inhibition of JAK pathways; impact on inflammation pathways |

Q & A

Q. What are the optimal synthetic routes for tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via coupling reactions between azetidine precursors and pyridine derivatives. A common approach involves activating the azetidine ring (e.g., tert-butyl 3-oxoazetidine-1-carboxylate) for nucleophilic substitution or condensation with pyridin-2-yl reagents. For example, hydroxylamine intermediates can be generated using i-PrOH or MeOH under reflux, followed by coupling with pyridine-based electrophiles . Solvent choice (e.g., dichloromethane) and temperature control (0–20°C) significantly impact yield, as higher temperatures may lead to side reactions like ring-opening . Catalysts such as DMAP or triethylamine are critical for stabilizing intermediates and accelerating reaction rates .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- NMR spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H; ~28 ppm for C) and pyridin-2-yl protons (distinct aromatic splitting patterns) .

- LC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., calculated [M+H] for CHNO: 235.1447) and detects impurities .

- HPLC : Reverse-phase chromatography with UV detection at 254 nm assesses purity (>95% is typical for research-grade material) .

Q. What are the key safety considerations for handling this compound?

The compound is classified as a Category 2 skin/eye irritant (H315/H319) and may cause respiratory irritation (H335) . Researchers should:

- Use PPE: Nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation.

- Store in a cool, dry place under inert gas (e.g., N) to prevent degradation .

Advanced Research Questions

Q. How does the pyridin-2-yl group influence the compound’s reactivity in transition-metal-catalyzed cross-coupling reactions?

The pyridin-2-yl moiety acts as a directing group, facilitating regioselective functionalization. For example, in Ni-catalyzed carboboration reactions, the nitrogen atom coordinates with the metal center, enabling selective C–H activation at the azetidine ring’s 3-position . This strategy has been used to synthesize glycosylated derivatives for drug discovery . However, steric hindrance from the tert-butyl group may necessitate higher catalyst loadings (e.g., 10 mol% Ni(COD)) .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR or MS data often arise from:

- Residual solvents : Use rigorous drying (e.g., under high vacuum) to eliminate traces of DCM or THF, which can obscure signals .

- Diastereomer formation : Chiral HPLC or derivatization with Mosher’s acid can resolve enantiomeric impurities .

- Byproducts : LC-MS/MS fragmentation patterns help identify side products like ring-opened azetidines or oxidized pyridine derivatives .

Q. How is this compound utilized in the synthesis of bioactive molecules?

The compound serves as a versatile intermediate in medicinal chemistry:

- Kinase inhibitors : The pyridin-2-yl group mimics adenine in ATP-binding pockets, enabling scaffold modification for selectivity .

- Boronate prodrugs : Derivatives like Baricitinib Impurity 31 (CAS 1153949-15-5) incorporate dioxaborolane groups for improved solubility and bioavailability .

- Peptidomimetics : The azetidine ring’s conformational rigidity enhances metabolic stability in protease inhibitors .

Methodological Considerations

- Stereochemical control : Use chiral auxiliaries (e.g., tert-butyl (2S,4S)-pyrrolidine carboxylate) to enforce desired configurations during functionalization .

- Scale-up challenges : Batchwise addition of reagents and inline FTIR monitoring mitigate exothermic side reactions in large-scale syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.